5-(Benzyloxy)-6-nitro-2H-1,3-benzodioxole
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Overview
Description
5-(Benzyloxy)-6-nitro-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzyloxy group and a nitro group attached to a benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-nitro-2H-1,3-benzodioxole typically involves the nitration of 5-(Benzyloxy)-2H-1,3-benzodioxole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-6-nitro-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzyloxy group oxidation leads to benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the nitro group forms 5-(Benzyloxy)-6-amino-2H-1,3-benzodioxole.
Substitution: Substitution reactions yield various substituted benzodioxole derivatives.
Scientific Research Applications
5-(Benzyloxy)-6-nitro-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-6-nitro-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2H-1,3-benzodioxole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-(Benzyloxy)-4-methylpent-2-enyl bromide: Contains a different substituent, leading to variations in reactivity and applications.
1-Benzyloxy-5-phenyltetrazole: Exhibits different biological activities due to the presence of a tetrazole ring.
Uniqueness
5-(Benzyloxy)-6-nitro-2H-1,3-benzodioxole is unique due to the presence of both benzyloxy and nitro groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups allows for diverse applications in various fields of research and industry .
Properties
CAS No. |
915040-91-4 |
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Molecular Formula |
C14H11NO5 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
5-nitro-6-phenylmethoxy-1,3-benzodioxole |
InChI |
InChI=1S/C14H11NO5/c16-15(17)11-6-13-14(20-9-19-13)7-12(11)18-8-10-4-2-1-3-5-10/h1-7H,8-9H2 |
InChI Key |
JBPWEPBBRSTTID-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origin of Product |
United States |
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